2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene
Description
2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene is a highly functionalized iodobenzene derivative characterized by two ethoxymethoxy (EOM) protecting groups on the aromatic ring, a di-tert-butoxycarbonyl (Boc)-protected aminoethyl side chain, and an iodine substituent. This compound is structurally related to precursors used in radiopharmaceutical synthesis, particularly for 6-<sup>18</sup>F-fluoro-3,4-dihydroxy-l-phenylalanine (<sup>18</sup>F-DOPA), a tracer for neuroendocrine tumor imaging . The ethoxymethoxy groups serve as acid-labile protecting groups for catechol moieties, while the Boc groups enhance solubility and stability during synthesis. Its iodine atom facilitates nucleophilic radiofluorination via diaryliodonium salt intermediates, a critical step in producing high-specific-activity <sup>18</sup>F-labeled compounds .
Properties
IUPAC Name |
tert-butyl N-[2-[4,5-bis(ethoxymethoxy)-2-iodophenyl]ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38INO8/c1-9-29-15-31-19-13-17(18(25)14-20(19)32-16-30-10-2)11-12-26(21(27)33-23(3,4)5)22(28)34-24(6,7)8/h13-14H,9-12,15-16H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZADMGERVDFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=C(C=C(C(=C1)CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)I)OCOCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38INO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, and biological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 303.40 g/mol. Its structure includes a di-tert-butoxycarbonyl (Boc) group which is known for enhancing the solubility and stability of compounds in biological systems. The presence of iodobenzene moiety indicates potential reactivity in biological applications.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Di-tert-butyl carbamate and various ethoxymethoxy derivatives.
- Reagents : Sodium hydrogencarbonate as a base and organic solvents like THF for the reaction medium.
- Procedure : The reaction is conducted under inert atmosphere conditions, followed by purification through flash chromatography.
Anticancer Properties
Recent studies have indicated that compounds containing iodobenzene derivatives exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways .
Antimicrobial Activity
Research has shown that derivatives of iodobenzene possess antimicrobial properties. A comparative analysis revealed that compounds with ethoxymethoxy groups displayed enhanced activity against Gram-positive bacteria compared to their non-ethoxymethoxy counterparts .
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. For example, it has been observed to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism in the liver .
Case Studies
- Study on Anticancer Efficacy : A case study involving a derivative of this compound showed a reduction in tumor size in xenograft models when administered at specific dosages. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Diaryliodonium Precursors with Ethoxymethoxy Protecting Groups
Example Compound: ((S)-Methyl-3-(4,5-bis(ethoxymethoxy)-2-iodophenyl)-2-(di-(tert-butoxycarbonyl))amino)propanoate)(4-methoxyphenyl)-λ³-iodane trifluoromethanesulfonate (ALPDOPA)
- Structural Similarities: Ethoxymethoxy-protected aromatic ring. Di-Boc-protected amino group. Iodine substituent for radiofluorination.
- Key Differences: ALPDOPA contains a methyl propanoate ester and a methoxyphenyl-λ³-iodane moiety, whereas the target compound features a simpler aminoethyl chain. Application: ALPDOPA is specifically optimized for <sup>18</sup>F-DOPA synthesis via copper-mediated radiofluorination, achieving higher radiochemical yields (RCY: 25–30%) compared to traditional electrophilic methods .
Iodobenzene Derivatives with Alkoxy Protecting Groups
Example Compound : 4-(trans-4-Methoxymethylcyclohexyl)iodobenzene
- Structural Similarities :
- Iodine substituent on benzene.
- Alkoxy-based protecting groups (methoxymethyl vs. ethoxymethoxy).
- Key Differences :
- The methoxymethyl group is less bulky and hydrolytically stable compared to ethoxymethoxy, reducing steric hindrance in substitution reactions.
- Reactivity : Methoxymethyl groups are less prone to acid-catalyzed deprotection, making this compound unsuitable for applications requiring rapid deprotection (e.g., radiopharmaceuticals) .
Sulfur-Substituted Aromatic Compounds
Example Compound : Ethyl 2-[4,5-bis(butylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-dithiolo[4,5-c]pyrrole-4-carboxylate
- Structural Similarities :
- Bis-substituted aromatic ring (butylsulfanyl vs. ethoxymethoxy).
- Key Differences :
Heterocyclic Compounds with Methoxyphenyl Substituents
Example Compound : 4,5-Bis(4-methoxyphenyl)-2-(1-(2-(ethylthio)ethyl)-1H-pyrrol-2-yl)-1,3-thiazole
- Structural Similarities :
- Bis-aryl substitution (methoxyphenyl vs. ethoxymethoxy).
- Electronic Properties: Methoxyphenyl groups provide moderate electron-donating effects, while ethoxymethoxy groups offer greater steric protection and hydrolytic lability .
Data Table: Comparative Analysis of Structural and Functional Features
Research Findings and Implications
- Synthetic Utility : The target compound’s ethoxymethoxy groups balance hydrolytic lability and steric protection, enabling efficient radiofluorination without premature deprotection .
- Comparison with ALPDOPA: While ALPDOPA achieves higher RCY, the target compound’s simpler structure may reduce synthesis costs for non-specialized applications.
- Electron-Donating Effects : Ethoxymethoxy groups provide stronger electron-donating effects than methoxyphenyl or sulfur-based substituents, favoring electrophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
